molecular formula C12H18FN5 B11729584 N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11729584
M. Wt: 251.30 g/mol
InChI Key: BJVKFNKDKHCWBZ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that features two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the formation of the pyrazole rings followed by their functionalization. One common method involves the reaction of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazol-4-amine: A simpler analog with similar structural features but lacking the ethyl and fluoro substituents.

    1-ethyl-5-fluoro-3-methyl-1H-pyrazole: Another analog that shares the pyrazole ring but differs in the substitution pattern.

Uniqueness

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that includes multiple nitrogen-containing rings and various substituents. The biological activity of this compound has garnered significant attention due to its potential applications in medicinal chemistry, particularly in oncology and inflammation.

The molecular formula of this compound is C12H19FN5C_{12}H_{19}FN_5, with a molecular weight of approximately 287.77 g/mol. The presence of a fluorine atom and ethyl and methyl groups contributes to its distinctive chemical behavior and biological properties.

The biological activity of this compound primarily involves interactions with specific enzymes or receptors, modulating their activity and leading to various therapeutic effects. Research indicates that these interactions can influence pathways involved in cancer cell proliferation and inflammation.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown promising results against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
    • In vitro studies reported IC50 values indicating significant cytotoxic effects, with some derivatives exhibiting IC50 values as low as 0.01 µM against MCF7 cells .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are known for their anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes or other inflammatory mediators .

Study 1: Antitumor Activity

A study evaluated the anticancer potential of several pyrazole derivatives, including N-[ (1 - ethyl - 5 - fluoro - 3 - methyl - 1 H - pyrazol - 4 - yl) methyl] - 1 , 3 - dimethyl - 1 H - pyrazol - 5-amines against different cancer cell lines. The results indicated that the compound exhibited significant growth inhibition with an IC50 of 3.79 µM for MCF7 cells and 12.50 µM for A549 cells .

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that N-[ (1 - ethyl - 5 - fluoro - 3 - methyl - 1 H - pyrazol - 4 - yl) methyl] - 1 , 3 - dimethyl - 1 H - pyrazol - 5-amines interacts with Aurora-A kinase, a critical regulator of cell cycle progression. The inhibition of this kinase was linked to reduced cell proliferation in various cancer models .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityIC50 (µM)
N-[ (1 - ethyl - 5 - fluoro - 3 - methyl - 1 H - pyrazol - 4 - yl) methyl] - 1 , 3 - dimethyl - 1 H - pyrazolC12H19FN5Anticancer3.79 (MCF7)
N-[ (5-fluoro - 1 , 3 - dimethyl - 1 H - pyrazol) methyl]C10H12FN5AnticancerNot specified
N-[ (5-fluoro - 3 , 5-dimethylpyrazole) methyl]C11H14FN5CytotoxicityNot specified

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-5-18-12(13)10(8(2)16-18)6-14-11-7-17(4)15-9(11)3/h7,14H,5-6H2,1-4H3

InChI Key

BJVKFNKDKHCWBZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=CN(N=C2C)C)F

Origin of Product

United States

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